molecular formula C14H11ClN2O B13887726 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine

2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine

Cat. No.: B13887726
M. Wt: 258.70 g/mol
InChI Key: KXKVMFLICYMBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and a dihydrofuran moiety in the structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 2,5-dihydrofuran, and appropriate pyrimidine precursors.

    Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 2,5-dihydrofuran in the presence of a catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)pyrimidine: Lacks the dihydrofuran moiety but shares the chlorophenyl group.

    5-(2,5-Dihydrofuran-3-yl)pyrimidine: Lacks the chlorophenyl group but contains the dihydrofuran moiety.

    2-Phenyl-5-(2,5-dihydrofuran-3-yl)pyrimidine: Similar structure but without the chlorine atom.

Uniqueness

2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine is unique due to the presence of both the chlorophenyl and dihydrofuran groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine

InChI

InChI=1S/C14H11ClN2O/c15-13-3-1-2-10(6-13)14-16-7-12(8-17-14)11-4-5-18-9-11/h1-4,6-8H,5,9H2

InChI Key

KXKVMFLICYMBOF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CO1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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